(3-Bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine involves several steps. The starting material is typically a bicyclo[4.2.0]octa-1,3,5-triene derivative, which undergoes bromination and methoxylation reactions to introduce the bromo and methoxy groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine, methanol, and amines, with reaction conditions carefully controlled to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine undergoes various chemical reactions, including:
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(3-Bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine is widely used in scientific research, particularly in the study of central nervous system diseases. Its high affinity for 5-HT2A receptors makes it a valuable tool for investigating the role of these receptors in various neurological and psychiatric conditions . Additionally, this compound is used in medicinal chemistry for the development of new therapeutic agents targeting 5-HT2A receptors .
Mechanism of Action
The compound exerts its effects primarily through its interaction with 5-HT2A receptors. It acts as an agonist, stimulating these receptors and leading to the activation of downstream signaling pathways, including the phospholipase C pathway . This activation results in various cellular responses, which are of interest in the study of central nervous system function and dysfunction .
Comparison with Similar Compounds
Similar Compounds
(7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: This compound is structurally similar and also targets 5-HT2A receptors.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: Another similar compound with methoxy groups at different positions.
Uniqueness
What sets (3-Bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine apart is its specific substitution pattern, which confers unique binding properties and receptor selectivity . This makes it particularly useful in research focused on 5-HT2A receptor-mediated processes .
Properties
Molecular Formula |
C11H15Br2NO2 |
---|---|
Molecular Weight |
353.05 g/mol |
IUPAC Name |
(3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrobromide |
InChI |
InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H |
InChI Key |
TYMMXVZAUGQKRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.